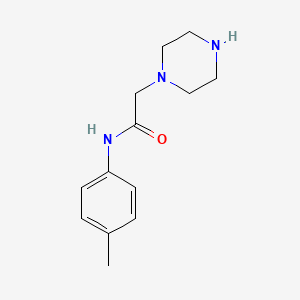

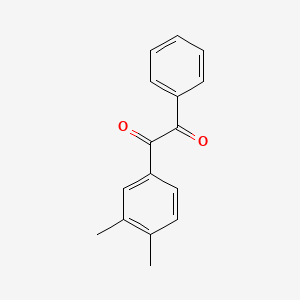

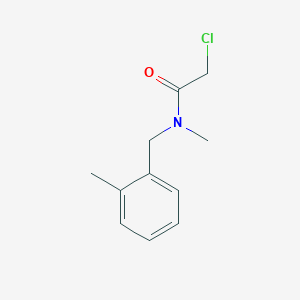

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MPPA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been extensively studied for its effects on a variety of biological systems. MPPA has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Stabilizers for Nitrate Ester-based Energetic Materials

- Scientific Field: Materials Science .

- Application Summary: The compound is used as a stabilizer for nitrate ester-based energetic materials . These materials are widely used in single-, double-, and triple-base propellants .

- Methods of Application: The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results: It was reported that both polymers and their 50:50 mixtures showed good stabilizing effects .

Synthesis of Semiorganic Crystals for Laser Applications

- Scientific Field: Materials Science: Materials in Electronics .

- Application Summary: A compound with a similar structure, (4-methylphenyl)methanaminium bromide hemihydrate, has been synthesized for use in laser applications .

- Methods of Application: The crystal was grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio) .

- Results: The lower cut-off wavelength of the crystal was found to be 260 nm, and the crystal is transparent from 260 to 1100 nm . The third-order nonlinear susceptibility χ(3) value is found to be 3.15758×10−5 esu .

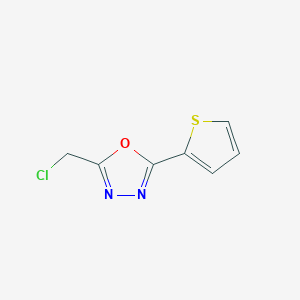

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

properties

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZMMIENIDQQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368868 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89473-82-5 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)